[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-chloro-4,5-difluorobenzoate
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Overview
Description
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-chloro-4,5-difluorobenzoate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole moiety linked to a benzoate group, which contributes to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-chloro-4,5-difluorobenzoate typically involves a multi-step process. One common method includes the condensation of 1-methyl-2-oxoindole with 2-chloro-4,5-difluorobenzoic acid under basic conditions to form the desired product. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-chloro-4,5-difluorobenzoate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction of the compound can lead to the formation of amino derivatives.
Substitution: The chloro and fluoro groups on the benzoate ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions, often in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-chloro-4,5-difluorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-chloro-4,5-difluorobenzoate involves its interaction with specific molecular targets. The indole moiety can bind to proteins and enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies using computational and experimental methods are often employed to elucidate these mechanisms.
Comparison with Similar Compounds
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-chloro-4,5-difluorobenzoate can be compared with other indole-based compounds and benzoate derivatives:
Similar Compounds: Indole-3-carbinol, 2-chloro-4,5-difluorobenzoic acid, and various indole derivatives.
Uniqueness: The combination of the indole and benzoate moieties, along with the specific substitution pattern, imparts unique chemical and biological properties to this compound, distinguishing it from other similar molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-chloro-4,5-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF2N2O3/c1-21-13-5-3-2-4-8(13)14(15(21)22)20-24-16(23)9-6-11(18)12(19)7-10(9)17/h2-7H,1H3/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEPDZSTXJEQRR-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NOC(=O)C3=CC(=C(C=C3Cl)F)F)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N\OC(=O)C3=CC(=C(C=C3Cl)F)F)/C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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